molecular formula C15H20O2 B1672209 Isoalantolactone CAS No. 470-17-7

Isoalantolactone

Cat. No.: B1672209
CAS No.: 470-17-7
M. Wt: 232.32 g/mol
InChI Key: CVUANYCQTOGILD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoalantolactone (IAL) is a sesquiterpene lactone compound extracted from the root of Inula . It has been reported to have many pharmacological effects such as antioxidant, anti-inflammatory, anti-proliferative and neuroprotective . It also affects the Nrf2 signaling pathway and the PI3K/Akt signaling pathway .

Mode of Action

IAL exerts different pharmacological effects with different mechanisms of action at different doses . It has been shown to induce apoptosis in SGC-7901 cells via mitochondrial and phosphatidylinositol 3-kinase/Akt signaling pathways . It also suppresses LPS-induced inflammation by inhibiting TRAF6 ubiquitination .

Biochemical Pathways

IAL affects several biochemical pathways. It has been found to suppress LPS-induced inflammation by inhibiting TRAF6 ubiquitination . It also inhibits the phosphorylation of PI3K/Akt . At physiological concentration, IAL plays an antioxidant role by activating the Nrf2 signaling pathway .

Pharmacokinetics

It has been reported that ial was well tolerated in mice, with no deaths or any signs of drug toxicity at the 100 mg/kg dose

Result of Action

IAL has various pharmacological activities and medicinal values. It has been reported to have many pharmacological effects such as antioxidant, anti-inflammatory, anti-proliferative and neuroprotective . It can be used to prevent and treat inflammatory diseases, neurodegenerative diseases, acute lung injury and antitumor, including oesophageal, lung, breast and pancreatic cancer .

Action Environment

It has been suggested that the therapeutic effects of ial on acute lung injury (ali) and its anti-inflammatory potential were investigated in vitro and in vivo

Preparation Methods

Synthetic Routes and Reaction Conditions: Isohelenin can be synthesized through the extraction of Inula helenium roots followed by chromatographic separation . The extraction process typically involves the use of methanol as a solvent, and the compound is then purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of isohelenin involves large-scale extraction from Inula helenium roots. The roots are dried, ground, and subjected to solvent extraction using methanol or ethanol. The extract is then concentrated and purified using chromatographic techniques to obtain isohelenin in its pure form .

Properties

IUPAC Name

8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUANYCQTOGILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874697
Record name NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoalantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-17-7
Record name NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoalantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115 °C
Record name Isoalantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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